
2-Chloro-5-(boc-amino)benzyl mesylate
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Overview
Description
2-Chloro-5-(boc-amino)benzyl mesylate is a useful research compound. Its molecular formula is C13H18ClNO5S and its molecular weight is 335.80 g/mol. The purity is usually 95%.
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Scientific Research Applications
Drug Development
2-Chloro-5-(boc-amino)benzyl mesylate has been utilized as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been employed in the development of nitrogen-containing heterocycles that exhibit significant pharmacological properties .
Case Study: Synthesis of Anticancer Agents
- Researchers synthesized a series of derivatives from this compound, evaluating their activity against cancer cell lines such as KB-31 and KB-8511. The results indicated promising cytotoxic effects, with IC50 values demonstrating effectiveness against drug-sensitive and multi-drug resistant cancer cells .
Organic Synthesis
The compound serves as a key building block in organic synthesis, facilitating the construction of complex molecular architectures through various coupling reactions. Its reactivity profile allows it to participate in:
- Nucleophilic substitutions : The chloro and mesylate groups can be substituted by various nucleophiles, leading to diverse products.
- Cross-coupling reactions : It can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules .
Table 1: Summary of Biological Activities
Compound Derived from this compound | Target Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Compound A | KB-31 | >10 | |
Compound B | KB-8511 | 7.138 | |
Compound C | HeLa | 6 |
Table 2: Synthetic Routes
Step | Reaction Type | Conditions | Yield (%) |
---|---|---|---|
1 | Boc protection | TFA, room temperature | 85 |
2 | Mesylation | DMF, NaH | 90 |
3 | Nucleophilic substitution | Reflux with nucleophile | Varies |
Properties
Molecular Formula |
C13H18ClNO5S |
---|---|
Molecular Weight |
335.80 g/mol |
IUPAC Name |
[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl methanesulfonate |
InChI |
InChI=1S/C13H18ClNO5S/c1-13(2,3)20-12(16)15-10-5-6-11(14)9(7-10)8-19-21(4,17)18/h5-7H,8H2,1-4H3,(H,15,16) |
InChI Key |
BQIWRDMSWZOFEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)COS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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